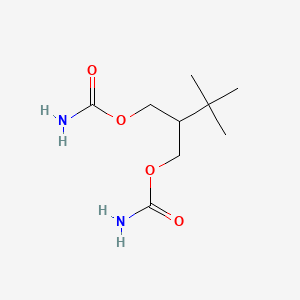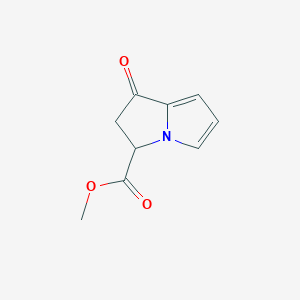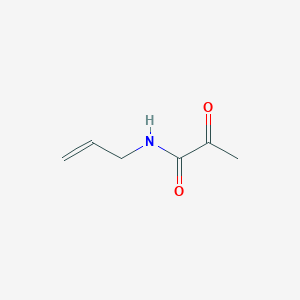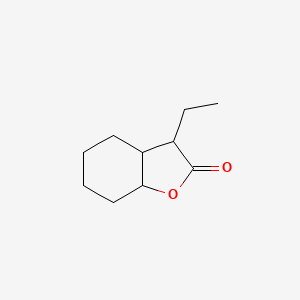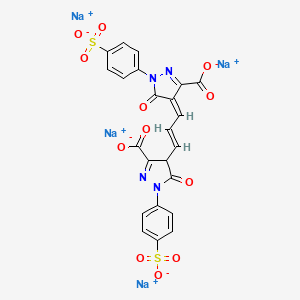
1,1'-Bis(4-sulfophenyl)-3,3'-dicarboxy-5,5'-dihydroxypyrazolo-4,4'-trimethine oxonole tetrasodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Bis(4-sulfophenyl)-3,3’-dicarboxy-5,5’-dihydroxypyrazolo-4,4’-trimethine oxonole tetrasodium salt is a complex organic compound known for its unique chemical properties and applications. This compound is often used in various scientific research fields due to its distinctive structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis(4-sulfophenyl)-3,3’-dicarboxy-5,5’-dihydroxypyrazolo-4,4’-trimethine oxonole tetrasodium salt typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the pyrazolone core, followed by the introduction of sulfophenyl and carboxy groups under controlled conditions. Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various organic solvents.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pH, and reaction time. Advanced techniques like crystallization and chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Bis(4-sulfophenyl)-3,3’-dicarboxy-5,5’-dihydroxypyrazolo-4,4’-trimethine oxonole tetrasodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogens, alkylating agents; often in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more reduced forms of the compound.
Aplicaciones Científicas De Investigación
1,1’-Bis(4-sulfophenyl)-3,3’-dicarboxy-5,5’-dihydroxypyrazolo-4,4’-trimethine oxonole tetrasodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,1’-Bis(4-sulfophenyl)-3,3’-dicarboxy-5,5’-dihydroxypyrazolo-4,4’-trimethine oxonole tetrasodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is often mediated by the compound’s functional groups, which can form hydrogen bonds, ionic interactions, and hydrophobic interactions with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-Bis(4-sulfophenyl)-5,5’-dihydroxy-3,3’,a-trimethylpyrazolo-4,4’-trimethine oxonole tripotassium salt
- 4,4’-Bis[3-carboxy-5-oxo-1-(4-sulfophenyl)-2-pyrazolin-4-yl]pentamethine oxonole dipotassium salt
Comparison
Compared to similar compounds, 1,1’-Bis(4-sulfophenyl)-3,3’-dicarboxy-5,5’-dihydroxypyrazolo-4,4’-trimethine oxonole tetrasodium salt is unique due to its specific functional groups and molecular structure. These features confer distinct chemical properties and reactivity, making it suitable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C23H12N4Na4O12S2 |
|---|---|
Peso molecular |
692.5 g/mol |
Nombre IUPAC |
tetrasodium;(4Z)-4-[(E)-3-[3-carboxylato-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]prop-2-enylidene]-5-oxo-1-(4-sulfonatophenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C23H16N4O12S2.4Na/c28-20-16(18(22(30)31)24-26(20)12-4-8-14(9-5-12)40(34,35)36)2-1-3-17-19(23(32)33)25-27(21(17)29)13-6-10-15(11-7-13)41(37,38)39;;;;/h1-11,16H,(H,30,31)(H,32,33)(H,34,35,36)(H,37,38,39);;;;/q;4*+1/p-4/b2-1+,17-3-;;;; |
Clave InChI |
KDMFADFNSCHRMB-UIXCXLGVSA-J |
SMILES isomérico |
C1=CC(=CC=C1N2C(=O)C(C(=N2)C(=O)[O-])/C=C/C=C\3/C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)[O-])C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
SMILES canónico |
C1=CC(=CC=C1N2C(=O)C(C(=N2)C(=O)[O-])C=CC=C3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)[O-])C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Dibromo-2-[[[(3-bromo-4-ethoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13801240.png)

![Benzoic acid, 3,3'-[(2,5-dimethyl-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis[4-(propoxycarbonyl)phenyl] ester](/img/structure/B13801248.png)
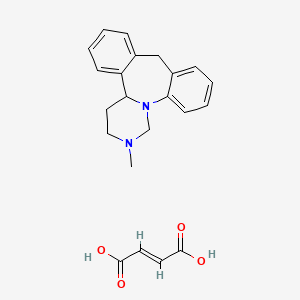
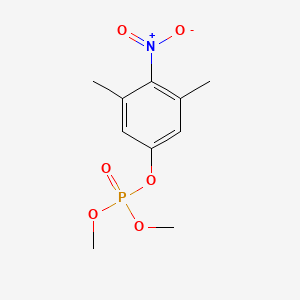
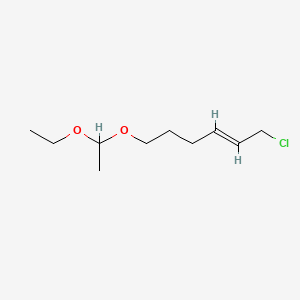
![2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide](/img/structure/B13801267.png)

![Pentanedioic acid, 2-[(trimethylsilyl)oxy]-, dimethyl ester](/img/structure/B13801282.png)
